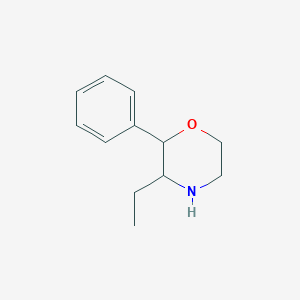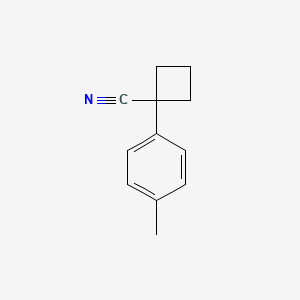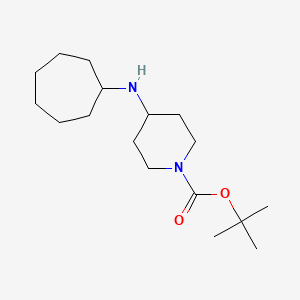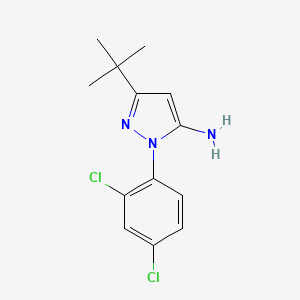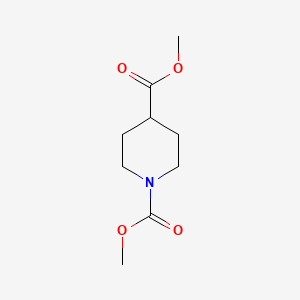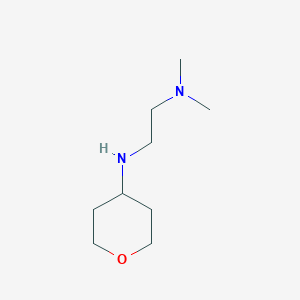
N,N-Dimethyl-N'-(tetrahydro-pyran-4-YL)-ethane-1,2-diamine
説明
N,N-Dimethyl-N'-(tetrahydro-pyran-4-YL)-ethane-1,2-diamine is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Researchers have studied the corrosion inhibition potential of related diamine compounds for mild steel in acidic environments. For instance, Louadi et al. (2017) investigated two tetrakis pyrazole derivatives, showing they act as effective corrosion inhibitors for mild steel in HCl, suggesting potential applications of similar diamine compounds in protecting metal surfaces (Louadi et al., 2017).
Organic Synthesis and Catalysis
In the realm of organic synthesis, Hargreaves et al. (2007) demonstrated how reactions between N,N′-dimethylethylene diamine and tetrafluoropyridine derivatives provided access to tetrahydropyrido[2,3-b]pyrazine systems, showing the utility of diamine compounds in synthesizing complex organic structures (Hargreaves et al., 2007).
Antimicrobial and DNA Binding Studies
Solanki et al. (2013) synthesized mononuclear copper(II) complexes with a tetradentate pyrazole-based ligand, showing strong interactions with CT-DNA and antimicrobial activities against Gram-positive and Gram-negative bacteria. This suggests potential biomedical applications of diamine-based ligands in developing new therapeutic agents (Solanki et al., 2013).
Polymer Science
In polymer science, Li et al. (2005) explored the flame retardancy enhancement of polypropylene by incorporating a novel silicon-containing intumescent flame retardant synthesized from a related diamine compound. The study showed improved thermal stability and flame retardancy of polypropylene, indicating the significance of diamine derivatives in advancing material sciences (Li et al., 2005).
Catalytic Activity
Zare et al. (2017) developed a new acidic ionic liquid from tetramethylethane-1,2-diamine, demonstrating its catalytic activity in multicomponent reactions. This highlights the versatility of diamine compounds in catalyzing organic reactions, contributing to more efficient and sustainable chemical processes (Zare et al., 2017).
特性
IUPAC Name |
N',N'-dimethyl-N-(oxan-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11(2)6-5-10-9-3-7-12-8-4-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQUCTRCIBKUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656224 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-(oxan-4-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887589-05-1 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-(oxan-4-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



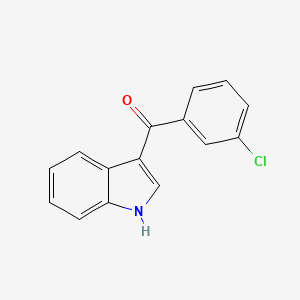
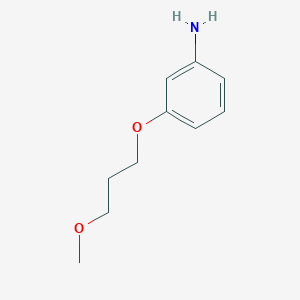
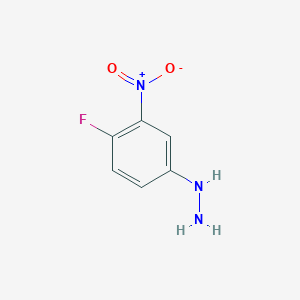

![7-Benzyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B1498985.png)

